molecular formula C8H8Cl2N2O B063432 2,5-Dichloro-4,6-dimethylnicotinamide CAS No. 175204-44-1

2,5-Dichloro-4,6-dimethylnicotinamide

Cat. No.: B063432
CAS No.: 175204-44-1
M. Wt: 219.06 g/mol
InChI Key: IHXGELAZSSLGOE-UHFFFAOYSA-N
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Description

2,5-Dichloro-4,6-dimethylnicotinamide is a chemical compound with the molecular formula C8H8Cl2N2O and a molecular weight of 219.07 g/mol . It is a derivative of nicotinamide, characterized by the presence of two chlorine atoms and two methyl groups on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4,6-dimethylnicotinamide typically involves the chlorination of 4,6-dimethylnicotinamide. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 5 positions on the pyridine ring. Common reagents used in this process include thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4,6-dimethylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted nicotinamides, oxides, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Dichloro-4,6-dimethylnicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4,6-dimethylnicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of nicotinamide-related pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-4,6-dimethylpyridine-3-carboxamide
  • 2,5-Dichloro-4,6-dimethylnicotinonitrile
  • 2,5-Dichloro-4,6-dimethylpyridine

Uniqueness

2,5-Dichloro-4,6-dimethylnicotinamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,5-dichloro-4,6-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O/c1-3-5(8(11)13)7(10)12-4(2)6(3)9/h1-2H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXGELAZSSLGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10319216
Record name 2,5-dichloro-4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-44-1
Record name 2,5-dichloro-4,6-dimethylnicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10319216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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